![molecular formula C16H16N2O4S B14951835 ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)
ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes a nitrophenyl group and an ethyl ester functional group
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald reaction, which is used to synthesize thiophene derivatives. The process generally includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur to form a thiophene intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde to introduce the nitrophenyl group.
Esterification: Finally, the compound undergoes esterification with ethanol to form the ethyl ester functional group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different chemical properties.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can be further functionalized.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
Mechanism of Action
The biological activity of ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound can inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
ETHYL 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE: Similar structure but lacks the 4,5-dimethyl substitution, which may affect its chemical reactivity and biological activity.
METHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLIC ACID: The carboxylic acid form, which may have different biological activities due to the absence of the ester group.
The unique combination of the nitrophenyl group and the ethyl ester functional group in ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(E)-(4-nitrophenyl)methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-4-22-16(19)14-10(2)11(3)23-15(14)17-9-12-5-7-13(8-6-12)18(20)21/h5-9H,4H2,1-3H3/b17-9+ |
InChI Key |
KKIVOESZKPPOJM-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14951755.png)
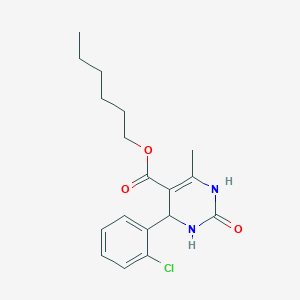
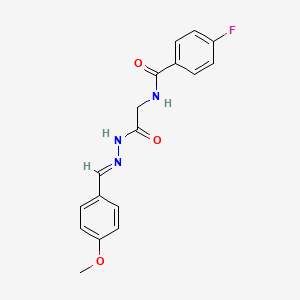
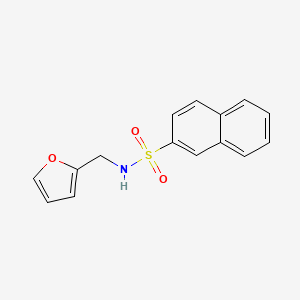
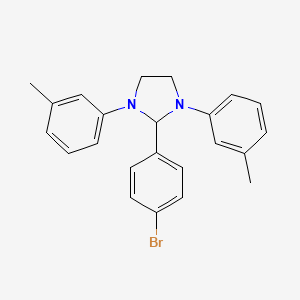
methanone](/img/structure/B14951792.png)
![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
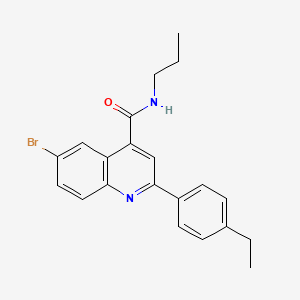
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
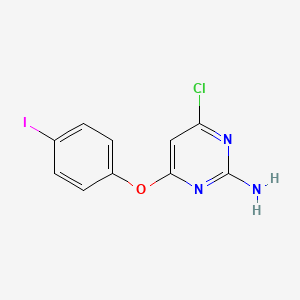

![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
